molecular formula C11H6ClN3O2S B2777233 N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-72-8

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2777233
M. Wt: 279.7
InChI Key: LVNHYTGYJRXCDH-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that has been synthesized and studied for its potential antimicrobial properties . It belongs to the benzothiazole class of compounds . This compound has been used to synthesize a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The 6-chloro-1,3-benzothiazole-2-amine was synthesized by reacting 4-chloroaniline with potassium thiocyanate . This compound was then used to synthesize a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve its use as a starting material for the synthesis of various derivatives . These derivatives have been synthesized in satisfactory yield and have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Scientific Research Applications

Antimicrobial Properties

A study has synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of the benzothiazole class. These derivatives exhibited antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as several fungi. The azetidin-2-ones derivatives showed more potent activity compared to thiazolidin-4-ones derivatives, indicating their potential as antimicrobial agents (Gilani et al., 2016).

Insecticidal Activity

Another research avenue involves the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which were tested for insecticidal activity. By modifying the chemical structure, researchers aim to develop potent insecticidal agents. This demonstrates the compound’s utility in agricultural sciences and pest management strategies (Yu et al., 2009).

Herbicidal Properties

The compound has also found applications in the development of herbicides. A series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, prepared from derivatives similar to N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, showed significant herbicidal activity against both broadleaf and narrowleaf weeds in greenhouse and field studies. This indicates the compound's potential in the synthesis of new herbicides (Hamper et al., 1995).

Anticancer Drug Synthesis

In pharmaceutical research, a new method for the synthesis of 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, an intermediate in the preparation of the anticancer drug dasatinib, was developed. This showcases the compound's relevance in the synthesis of complex molecules with significant therapeutic applications (Chen et al., 2009).

Future Directions

The future directions for research on this compound could involve further exploration of its potential antimicrobial properties . Additionally, more studies could be conducted to evaluate its safety profile and to identify potential applications in the treatment of various diseases.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNHYTGYJRXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

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